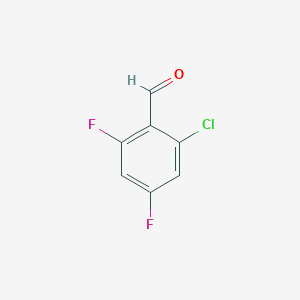

2-Chloro-4,6-difluorobenzaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-4,6-difluorobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClF2O/c8-6-1-4(9)2-7(10)5(6)3-11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEXRLMRQYDCTAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)C=O)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClF2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-Chloro-4,6-difluorobenzaldehyde solubility in organic solvents

An In-depth Technical Guide to the Solubility of 2-Chloro-4,6-difluorobenzaldehyde in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Its solubility in organic solvents is a critical parameter for reaction kinetics, purification, and formulation development. This guide provides a comprehensive overview of the solubility characteristics of this compound, offering insights into its molecular properties that govern solubility, qualitative solubility in common organic solvents, and detailed experimental protocols for quantitative solubility determination. This document is intended to serve as a practical resource for scientists and researchers engaged in the development of synthetic routes and formulations involving this compound.

Introduction: The Role of this compound in Synthetic Chemistry

This compound, with the chemical formula C₇H₃ClF₂O, is an aromatic aldehyde featuring a chlorine atom and two fluorine atoms on the benzene ring.[1][2] These halogen substitutions significantly influence the molecule's reactivity and physical properties, making it a valuable building block in medicinal chemistry and materials science. Its applications include the synthesis of antiseptics like dicloxacillin and flucloxacillin, as well as various pesticides.[3][4] Understanding its solubility is paramount for optimizing reaction conditions, developing crystallization processes, and formulating products.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for predicting its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₇H₃ClF₂O | [1][2] |

| Molecular Weight | 176.55 g/mol | [1] |

| Appearance | Light yellow to yellow-brown solid or white to yellow crystalline powder | [1] |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Water Solubility | Insoluble | [1] |

| LogP | 2.4307 | [1] |

The high LogP value indicates a strong lipophilic (fat-loving) character, which explains its insolubility in water and suggests good solubility in non-polar organic solvents.[1]

Theoretical Framework of Solubility

The solubility of a solid in a liquid is governed by the principle of "like dissolves like." This adage is chemically interpreted through the interplay of intermolecular forces between the solute (this compound) and the solvent.

Molecular Structure and Polarity

The molecular structure of this compound is key to its solubility profile. The presence of the aldehyde group (-CHO) introduces polarity and the capacity for hydrogen bonding as an acceptor. However, the benzene ring and the halogen substituents (Cl and F) contribute to the molecule's non-polar character. The electron-withdrawing nature of the fluorine and chlorine atoms can also influence intermolecular interactions.[1]

Diagram: Molecular Structure and Polarity of this compound

Caption: Molecular structure and polarity contributions of this compound.

Qualitative Solubility Profile

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Protic Polar | Methanol, Ethanol | Soluble | A related compound, 2-Chloro-6-fluorobenzaldehyde, is soluble in these solvents. The aldehyde group can interact with the hydroxyl group of the alcohols.[3] |

| Aprotic Polar | Dimethyl sulfoxide (DMSO), Acetone, Ethyl acetate | Soluble | These solvents can engage in dipole-dipole interactions with the polar aldehyde group.[1] |

| Chlorinated | Dichloromethane, Chloroform | Soluble | The presence of a chlorine atom in the solute suggests favorable interactions with chlorinated solvents.[1] |

| Non-Polar | Toluene, Hexane | Sparingly Soluble to Insoluble | The overall polarity of the molecule might be too high for significant solubility in highly non-polar solvents. |

Experimental Determination of Solubility

For drug development and process optimization, precise, quantitative solubility data is often required. The following section provides a standardized experimental protocol for determining the solubility of this compound.

Materials and Equipment

-

This compound (purity ≥97%)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm)

Experimental Workflow

Diagram: Experimental Workflow for Solubility Determination

Caption: Step-by-step workflow for the experimental determination of solubility.

Step-by-Step Protocol

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

-

Prepare triplicate samples for each solvent to ensure statistical validity.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Allow the samples to equilibrate for a sufficient period (typically 24-72 hours) to ensure that the solution has reached saturation. The exact time should be determined by preliminary experiments.

-

-

Phase Separation:

-

After equilibration, centrifuge the vials at a high speed to sediment the undissolved solid.

-

-

Sample Aliquoting and Dilution:

-

Carefully withdraw a known volume of the clear supernatant using a calibrated pipette.

-

Filter the aliquot through a 0.45 µm syringe filter to remove any remaining solid particles.

-

Dilute the filtered aliquot with a suitable solvent (usually the mobile phase of the HPLC) to a concentration within the linear range of the analytical method.

-

-

Quantitative Analysis by HPLC:

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Generate a calibration curve by plotting the peak area from the HPLC chromatograms against the concentration of the standard solutions.

-

Inject the diluted sample aliquots into the HPLC system and record the peak areas.

-

-

Calculation of Solubility:

-

Use the calibration curve to determine the concentration of this compound in the diluted samples.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of the compound in the specific solvent at the given temperature.

-

Conclusion

While readily available quantitative data on the solubility of this compound is limited, a thorough understanding of its molecular structure and physicochemical properties allows for reliable qualitative predictions. For applications requiring precise solubility values, the detailed experimental protocol provided in this guide offers a robust method for their determination. This information is critical for the successful application of this versatile chemical intermediate in research, development, and manufacturing.

References

-

2-Chloro-6-fluorobenzaldehyde - Wikipedia. [Link]

-

2-Chloro-6-fluorobenzaldehyde | C7H4ClFO | CID 67847 - PubChem. [Link]

- CN102617312A - Method for preparing 2-chloro-6-fluorobenzaldehyde - Google P

Sources

Water Solubility of 2-Chloro-4,6-difluorobenzaldehyde: A Physicochemical and Methodological Analysis

An In-depth Technical Guide for Researchers

Abstract

Introduction: The Critical Role of Solubility

In the realm of drug discovery and development, the journey from a promising lead compound to a viable clinical candidate is fraught with challenges. Among the most fundamental of these is achieving adequate aqueous solubility. Poor solubility can lead to low absorption, erratic bioavailability, and ultimately, therapeutic failure. 2-Chloro-4,6-difluorobenzaldehyde (C₇H₃ClF₂O) is a substituted aromatic aldehyde frequently utilized in the synthesis of complex molecular scaffolds. Understanding its interaction with water is paramount for controlling reaction kinetics in aqueous synthesis media and for predicting the properties of downstream APIs derived from it. This guide bridges the existing information gap by providing a foundational understanding of its solubility characteristics.

Physicochemical Profile and Structural Rationale for Low Solubility

The inherent solubility of a molecule is dictated by its structural and electronic properties. An analysis of this compound's key physicochemical parameters provides a clear theoretical basis for its expected poor water solubility.

| Property | Value | Source |

| Molecular Formula | C₇H₃ClF₂O | [1] |

| Molecular Weight | 176.55 g/mol | [1] |

| Calculated logP | 2.4307 | [1] |

| Topological Polar Surface Area (TPSA) | 17.07 Ų | [1] |

| Hydrogen Bond Donors | 0 | [1] |

| Hydrogen Bond Acceptors | 1 (the carbonyl oxygen) | [1] |

Causality Behind the Data:

-

High Lipophilicity (logP): The partition coefficient (logP) is a measure of a compound's differential solubility between a hydrophobic (octanol) and hydrophilic (water) phase. A logP value of 2.43 indicates a significant preference for the lipid phase, suggesting the molecule is predominantly hydrophobic.

-

Limited Hydrogen Bonding: Water's remarkable solvent properties stem from its extensive hydrogen-bonding network. While small aldehydes can exhibit some water solubility by accepting a hydrogen bond from water via their carbonyl oxygen, this compound lacks any hydrogen bond donor groups (like -OH or -NH).[2][3] This severely limits its ability to integrate into the aqueous hydrogen bond network.

-

Influence of Halogen Substituents: The presence of a chlorine and two fluorine atoms contributes significantly to the molecule's low polarity. Halogen atoms can reduce overall molecular polarity, thereby decreasing solubility.[4] Furthermore, the substitution pattern, particularly the ortho-chloro group, creates steric hindrance around the aldehyde, which can interfere with the carbonyl oxygen's ability to interact with water molecules.[4] A related compound, 2-Chloro-6-fluorobenzaldehyde, is documented as being insoluble in water.[5]

The logical workflow for assessing solubility based on these properties can be visualized as follows:

Caption: Logical workflow for predicting water solubility from molecular properties.

The Influence of Environmental Factors

Effect of Temperature

The dissolution of most solid solutes is an endothermic process. According to the van't Hoff equation, an increase in temperature will typically increase the solubility of a compound.[6] However, for poorly soluble compounds like this compound, this effect may be modest within the typical range of laboratory temperatures. Any experimental determination must, therefore, be conducted under strict isothermal conditions.

Effect of pH

The solubility of ionizable compounds is highly dependent on pH. However, this compound is a non-ionizable molecule; it lacks acidic or basic functional groups that would protonate or deprotonate within a standard aqueous pH range (e.g., 2-12). Therefore, its water solubility is expected to be independent of pH. This is a crucial consideration, as pH adjustment, a common method for enhancing the solubility of many drugs, would be an ineffective strategy for this compound or its direct, non-ionizable derivatives.[7]

Experimental Determination of Thermodynamic Solubility

Given the anticipated low solubility, the Shake-Flask Method is the gold-standard and most reliable technique for determining the thermodynamic equilibrium solubility.[8][9] This method ensures that the solution is fully saturated and in equilibrium with the solid-state compound.

Self-Validating Experimental Protocol: Shake-Flask Method

Objective: To determine the equilibrium solubility of this compound in water at a controlled temperature (e.g., 25°C).

Materials:

-

This compound (purity ≥97%)[1]

-

Reagent-grade water (e.g., Milli-Q or equivalent)

-

Glass vials with Teflon-lined screw caps

-

Thermostatically controlled shaker bath

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF, pre-rinsed to check for leachables and analyte binding)

-

Calibrated analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a glass vial. "Excess" is critical; enough solid must remain undissolved at the end of the experiment to ensure saturation. A visual confirmation of remaining solid is mandatory.[8]

-

Add a precise volume of water to the vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a shaker bath set to a constant temperature (e.g., 25°C ± 0.5°C).

-

Agitate the samples for a predetermined period. For poorly soluble compounds, equilibration can take 24 to 72 hours.[9]

-

Causality: The goal is to reach thermodynamic equilibrium. A preliminary time-course experiment is essential to establish the minimum time required to reach a plateau in concentration, which signifies equilibrium. Samples should be taken at various time points (e.g., 24, 48, 72 hours) to prove that the measured concentration is no longer increasing.[9]

-

-

Phase Separation:

-

Once equilibrium is reached, remove the vials from the shaker. Allow them to stand at the same controlled temperature to let the excess solid settle.

-

To ensure complete removal of undissolved solid, centrifuge the samples at high speed.[9]

-

Causality: Incomplete removal of solid particulates will lead to an overestimation of solubility. Centrifugation is a more robust method than filtration alone for this separation.

-

-

Sampling and Analysis:

-

Carefully withdraw an aliquot of the clear supernatant.

-

If necessary, perform a final filtration step using a pre-validated syringe filter. The potential for the compound to adsorb to the filter material must be assessed beforehand.[9]

-

Accurately dilute the sample with a suitable mobile phase for HPLC analysis.

-

Quantify the concentration of this compound using a pre-validated HPLC method against a standard curve prepared with known concentrations of the compound.

-

-

Data Validation:

-

The experiment must be performed in triplicate to ensure reproducibility.

-

The pH of the final solution should be measured to confirm it has not shifted.

-

The remaining solid should be recovered and analyzed (e.g., by DSC or XRD) to confirm that no polymorphic transformation or degradation has occurred during the experiment.[9]

-

Caption: Experimental workflow for the Shake-Flask solubility determination method.

Computational Solubility Prediction

In the absence of experimental data, computational models provide a valuable first approximation of solubility.[10] These models use quantitative structure-property relationship (QSPR) algorithms, training on large datasets of known solubilities to predict the solubility of new compounds.[10][11]

-

Descriptor-Based Models: These models use calculated molecular descriptors (like logP, TPSA, molecular weight, etc.) to estimate solubility.[10] For instance, the predicted logP of 2.43 for this compound strongly suggests its solubility will be in the low mg/L or even µg/L range. For comparison, the parent compound, benzaldehyde, which is significantly less lipophilic (logP ≈ 1.5), has a limited water solubility of about 6.95 g/L.[12][13] The addition of a chlorine and two fluorine atoms drastically increases hydrophobicity, leading to a correspondingly dramatic decrease in water solubility.

While these predictions are useful for initial assessment, they are not a substitute for rigorous experimental determination, especially for regulatory or formulation development purposes.

Conclusion and Recommendations

Based on a thorough analysis of its physicochemical properties—namely its high lipophilicity, low polar surface area, and limited hydrogen bonding capability—this compound is predicted to be a poorly water-soluble compound. Its solubility is expected to be independent of pH. For researchers and drug development professionals, this has several key implications:

-

For Synthesis: When used in aqueous reaction media, its low solubility may lead to slow reaction rates. The use of co-solvents may be necessary to achieve homogeneity.

-

For Drug Development: If this moiety is a core part of a final API, it will likely contribute to poor aqueous solubility, necessitating the use of solubility enhancement technologies (e.g., amorphous solid dispersions, particle size reduction) in the formulation stage.[7]

-

For Measurement: We strongly recommend the use of the detailed Shake-Flask protocol provided herein to obtain reliable thermodynamic solubility data. This experimental value is essential for building accurate pharmacokinetic models and guiding formulation strategies.

References

-

Wikipedia. 2-Chloro-6-fluorobenzaldehyde. Available from: [Link]

-

PubChem. 2-Chloro-6-fluorobenzaldehyde. National Center for Biotechnology Information. Available from: [Link]

-

Ferreira, A. G. M., et al. (2024). Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes. Molecules. Available from: [Link]

-

Persson, A. (2006). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Available from: [Link]

-

Chemistry LibreTexts. Properties of Aldehydes and Ketones. Available from: [Link]

-

Ghasemi, M., et al. (2023). Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. Scientific Reports. Available from: [Link]

-

PubChem. Benzaldehyde. National Center for Biotechnology Information. Available from: [Link]

-

Shigemoto, E., et al. (2020). Prediction of the Solubility of Organic Compounds in High-Temperature Water Using Machine Learning. Journal of Chemical & Engineering Data. Available from: [Link]

-

Calarco, C., et al. (2022). Aldehydes: What We Should Know About Them. Molecules. Available from: [Link]

-

Redman, A. D., et al. (2021). Inter-laboratory comparison of water solubility methods applied to difficult-to-test substances. Environmental Sciences Europe. Available from: [Link]

-

Murray, C., & Bodner, G. M. (2022). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. Available from: [Link]

-

Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. InTech. Available from: [Link]

-

Quora. Why is it necessary to control the pH during the reaction of carbonyl compounds (aldehydes and ketones) with ammonia derivatives?. Available from: [Link]

-

Green, D., et al. (2024). Identifying organic co-solvents via machine learning solubility predictions in organic solvents and water. ChemRxiv. Available from: [Link]

-

Wikipedia. Benzaldehyde. Available from: [Link]

-

Chemistry LibreTexts. 14.10: Properties of Aldehydes and Ketones. Available from: [Link]

-

Ainurofiq, A., et al. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Journal of Reports in Pharmaceutical Sciences. Available from: [Link]

-

Jackson, T. G., et al. (2020). Machine Learning with Physicochemical Relationships: Solubility Prediction in Organic Solvents and Water. Springer Nature. Available from: [Link]

-

OpenOChem Learn. Physical Properties of Ketones and Aldehydes. Available from: [Link]

-

University of Missouri–St. Louis. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Available from: [Link]

-

Ferreira, A. G. M., et al. (2024). Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes. National Center for Biotechnology Information. Available from: [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes [mdpi.com]

- 5. 2-Chloro-6-fluorobenzaldehyde - Wikipedia [en.wikipedia.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. brieflands.com [brieflands.com]

- 8. lup.lub.lu.se [lup.lub.lu.se]

- 9. researchgate.net [researchgate.net]

- 10. Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chemrxiv.org [chemrxiv.org]

- 12. Benzaldehyde | C6H5CHO | CID 240 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Benzaldehyde - Wikipedia [en.wikipedia.org]

Navigating the Synthesis Landscape: A Technical Safety Guide to 2-Chloro-4,6-difluorobenzaldehyde

For the dedicated researcher and professional in the dynamic field of drug development, the introduction of novel reagents into a synthesis workflow is a routine yet critical undertaking. 2-Chloro-4,6-difluorobenzaldehyde, a halogenated aromatic aldehyde, presents as a valuable building block in the construction of complex molecular architectures.[1] Its utility is derived from the specific electronic properties conferred by its chlorine and fluorine substituents, which modulate the reactivity of the aldehyde functional group.[1] However, the very features that make this compound synthetically attractive also necessitate a thorough understanding and implementation of stringent safety protocols.

This guide provides an in-depth technical overview of the safety considerations for this compound (CAS No. 1261493-54-2), moving beyond mere procedural lists to explain the scientific rationale behind each safety recommendation. Adherence to these protocols is not merely a matter of compliance but a foundational element of robust and reproducible scientific practice.

Hazard Identification and Risk Assessment: A Proactive Stance

A comprehensive understanding of the inherent hazards of a chemical is the first line of defense in the laboratory. This compound is classified under the Globally Harmonized System (GHS) with the following primary hazard statements:

-

H302: Harmful if swallowed[2]

The signal word for this compound is "Warning" .[2] The irritant nature of this compound is typical for halogenated aldehydes, which can be destructive to mucous membranes and upper respiratory tissues upon exposure.[4] Furthermore, its classification as harmful if swallowed necessitates careful handling to prevent ingestion.

The primary risks in a laboratory setting, therefore, revolve around direct contact with the skin and eyes, inhalation of the powdered solid, and accidental ingestion. The subsequent sections of this guide are designed to mitigate these specific risks.

Physical and Chemical Properties: Data-Driven Safety

A clear understanding of a compound's physical and chemical properties is essential for safe handling and for anticipating its behavior under various laboratory conditions.

| Property | Value | Source(s) |

| CAS Number | 1261493-54-2 | [5][6] |

| Molecular Formula | C₇H₃ClF₂O | [5][6] |

| Molecular Weight | 176.55 g/mol | [5][6] |

| Appearance | Light yellow to yellow-brown solid or white to yellow crystalline powder | [7] |

| Melting Point | 55-65°C (estimated) | [7] |

| Boiling Point | 200-220°C (estimated at 760 mmHg) | [7] |

| Solubility | Insoluble in water | [7] |

| Sensitivity | Air and moisture sensitive | [7] |

The air and moisture sensitivity of this compound is a critical handling parameter. Exposure to the atmosphere can lead to oxidation of the aldehyde group, forming the corresponding carboxylic acid, and interaction with moisture can result in the formation of hydrates and subsequent decomposition.[7] This necessitates the use of inert atmosphere techniques for all manipulations.

Exposure Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

To mitigate the identified hazards, a stringent and multi-layered approach to exposure control and personal protective equipment is mandatory.

Engineering Controls: The First Barrier

-

Fume Hood: All handling of this compound should be conducted in a properly functioning chemical fume hood to minimize the risk of inhalation.

-

Glovebox: Due to its air and moisture sensitivity, all weighing and preparation of solutions should ideally be performed in a glovebox under an inert atmosphere (e.g., nitrogen or argon).[8][9]

Personal Protective Equipment (PPE): The Last Line of Defense

The following PPE is mandatory when handling this compound:

-

Eye and Face Protection: Chemical safety goggles are the minimum requirement. A full-face shield is recommended when handling larger quantities or when there is a significant risk of splashing.[10]

-

Skin Protection:

-

Gloves: Nitrile rubber gloves are appropriate for providing a barrier against skin contact. Gloves should be worn over the sleeves of the lab coat to prevent seepage.[10] Always inspect gloves for tears or punctures before use and change them immediately if contamination is suspected.

-

Lab Coat: A flame-resistant lab coat with long sleeves is required to protect against accidental skin contact.[10]

-

-

Respiratory Protection: If working outside of a fume hood or glovebox (which is strongly discouraged), a NIOSH/MSHA-approved respirator with appropriate cartridges for organic vapors and particulates is necessary.

Caption: Workflow for handling air-sensitive solids in a glovebox.

Emergency Procedures: A Calm and Coordinated Response

In the event of an emergency, a pre-planned and practiced response is crucial to minimizing harm.

First-Aid Measures

-

Inhalation: If inhaled, immediately move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention. [11]* Skin Contact: Remove all contaminated clothing. Immediately flush the affected skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists. [11]* Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. [11]* Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. [12]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use a water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. [12]* Specific Hazards from Combustion: During a fire, hazardous decomposition products may be formed, including carbon monoxide (CO), carbon dioxide (CO₂), hydrogen chloride (HCl), and hydrogen fluoride (HF). [13][14]* Protective Equipment for Firefighters: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with hazardous vapors and combustion products. [12]

Accidental Release Measures

The following protocol is for a minor spill of this compound in a laboratory setting. For large spills, evacuate the area and contact emergency services. [12][15]

-

Evacuate and Secure: Alert others in the immediate area and restrict access.

-

Don PPE: Wear the appropriate PPE as described in Section 3.2.

-

Containment: Gently cover the spill with an absorbent material like vermiculite or sand to prevent the powder from becoming airborne.

-

Collection: Carefully sweep the contained solid into a designated, labeled hazardous waste container. Avoid creating dust.

-

Decontamination: Decontaminate the spill area with a suitable solvent, followed by soap and water.

-

Disposal: All cleanup materials are considered hazardous waste and must be disposed of according to institutional and local regulations.

Caption: Emergency response workflow for a minor solid spill.

Stability, Reactivity, and Toxicological Profile

-

Reactivity: this compound is stable under the recommended storage conditions. It is incompatible with strong oxidizing agents. [7]* Hazardous Decomposition Products: Combustion can produce toxic gases including carbon oxides, hydrogen chloride, and hydrogen fluoride. [13][14]* Toxicological Information: Specific LD50 data for this compound is not readily available. However, based on its GHS classification and the known toxicology of similar halogenated aromatic compounds and aldehydes, it should be treated as a compound with moderate acute toxicity upon ingestion and a significant irritant to the skin, eyes, and respiratory system. [1][4][10][16]Chronic exposure may lead to adverse health effects, and all necessary precautions should be taken to minimize any exposure. [17]

Disposal Considerations

All waste containing this compound, including empty containers and cleanup materials from spills, must be treated as hazardous waste. Collection and disposal should be conducted in clearly labeled, sealed containers and managed through a licensed hazardous waste disposal service in accordance with all federal, state, and local regulations.

References

-

Public Health England. (n.d.). A Toxicological Review of the Products of Combustion. Retrieved from GOV.UK website: [Link]

-

American Chemical Society. (n.d.). Guide for Chemical Spill Response. Retrieved from American Chemical Society website: [Link]

-

ChemistryViews. (2013, July 2). Tips and Tricks for the Lab: Air-Sensitive Techniques (3). Retrieved from ChemistryViews website: [Link]

-

MDPI. (n.d.). Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes. Retrieved from MDPI website: [Link]

-

MDPI. (n.d.). Emission of Hazardous Substances During Fires in Selected Facilities. Retrieved from MDPI website: [Link]

-

Cleanroom Technology. (2018, May 4). Safely handling air-sensitive products. Retrieved from Cleanroom Technology website: [Link]

-

Centers for Disease Control and Prevention. (n.d.). Control Guidance Sheet 407 – Personal Protective Equipment (PPE) for use with Glutaraldehyde Exposures. Retrieved from CDC website: [Link]

-

Purdue University. (n.d.). Standard Operating Procedures: Bart Laboratory. Retrieved from Purdue Chemistry website: [Link]

-

The University of Oklahoma Health Sciences Center. (2025, January 14). Spill Control/Emergency Response - EHSO Manual 2025-2026. Retrieved from OUHSC.edu website: [Link]

-

National Center for Biotechnology Information. (n.d.). Final report on the safety assessment of benzaldehyde. Retrieved from PubMed website: [Link]

-

Pharmaffiliates. (n.d.). CAS No : 1261493-54-2 | Product Name : this compound. Retrieved from Pharmaffiliates website: [Link]

-

School of Chemistry, University of Bristol. (2018, April 1). School of Chemistry SOP For Operation Of Glove Boxes. Retrieved from University of Bristol website: [Link]

-

McIndoe Group. (2019, August 21). Using a glovebox: bringing items in and weighing. Retrieved from YouTube website: [Link]

-

Military Medical Science Letters. (2014, December 5). IRRITANT COMPOUNDS: ALDEHYDES. Retrieved from MMSL website: [Link]

-

REWE Group. (n.d.). Chlorinated Solvents & Volatile Organic Compounds (VOCs). Retrieved from REWE Group website: [Link]

Sources

- 1. Biotransformation and toxicity of halogenated benzenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. umanitoba.ca [umanitoba.ca]

- 3. books.rsc.org [books.rsc.org]

- 4. mmsl.cz [mmsl.cz]

- 5. chemscene.com [chemscene.com]

- 6. 1261493-54-2|this compound|BLD Pharm [bldpharm.com]

- 7. Buy this compound | 1261493-54-2 [smolecule.com]

- 8. chemistryviews.org [chemistryviews.org]

- 9. CCOHS: Spill Response - Chemicals [ccohs.ca]

- 10. cir-safety.org [cir-safety.org]

- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 12. offices.austincc.edu [offices.austincc.edu]

- 13. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 14. mdpi.com [mdpi.com]

- 15. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]

- 16. Final report on the safety assessment of benzaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. rewe-group.com [rewe-group.com]

A Senior Application Scientist's Guide to the Safe Handling of 2-Chloro-4,6-difluorobenzaldehyde

Authored for Researchers, Scientists, and Drug Development Professionals

Section 1: Proactive Risk Mitigation: Understanding the Compound

As a cornerstone of modern synthetic chemistry, particularly in the development of novel pharmaceutical and agrochemical agents, 2-Chloro-4,6-difluorobenzaldehyde (CAS No. 1261493-54-2) is a valuable building block.[1] However, its utility is matched by a need for rigorous and informed handling protocols. This guide moves beyond mere procedural checklists to instill a deep, causality-based understanding of safe laboratory practices. The toxicological properties of this specific compound have not been fully investigated, which necessitates a cautious and proactive approach based on its chemical class and available data.[2]

Core Chemical Identity and Physicochemical Properties

Understanding the physical nature of a compound is the first step in predicting its behavior in a laboratory setting. This knowledge informs everything from storage conditions to spill response.

| Property | Value | Source |

| Molecular Formula | C₇H₃ClF₂O | [3] |

| Molecular Weight | 176.55 g/mol | [3] |

| Appearance | White to Almost white powder/crystal | [4] |

| Melting Point | 60.0 to 63.0 °C | [4] |

| Purity | Typically ≥95-97% | [5] |

| Solubility | Insoluble in water | [6] |

Comprehensive Hazard Identification

Based on aggregated data from suppliers and regulatory bodies, this compound is classified under the Globally Harmonized System (GHS) with the following primary hazards.[5] The "why" behind these classifications relates to the reactivity of the aldehyde group and the halogenated aromatic ring, which can interact with biological macromolecules.

-

Signal Word: Warning[3]

-

GHS Hazard Statements:

These classifications mandate that the compound be treated as a significant irritant to all primary routes of exposure—dermal, ocular, and respiratory.

Section 2: A Systematic Approach to Safety: The Hierarchy of Controls

Effective laboratory safety is not merely about personal protective equipment (PPE). It is a systematic process of risk reduction. The most authoritative and effective framework for this is the Hierarchy of Controls, which prioritizes strategies that remove the hazard over those that simply protect from it.

Caption: A systematic workflow for the safe disposal of hazardous chemical waste.

Section 6: Emergency Preparedness and First Aid

Even with robust controls, accidents can happen. Rapid and correct response is critical.

Spill Response

-

Small Spill (in fume hood):

-

Ensure adequate ventilation.

-

Wearing appropriate PPE, gently cover the spill with an absorbent material (e.g., vermiculite or sand).

-

Sweep up the absorbed material and place it in a sealed, labeled hazardous waste container.

-

Decontaminate the area with a suitable solvent and wipe clean.

-

-

Large Spill (outside fume hood):

-

Evacuate the immediate area.

-

Alert laboratory personnel and contact the institution's emergency response team (EHS).

-

Prevent entry into the affected area.

-

First Aid for Exposure

Immediate medical attention is required for all exposure incidents.

| Exposure Route | First Aid Protocol |

| Inhalation | Remove the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention. [7] |

| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention. [7] |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. [8] |

| Ingestion | Do NOT induce vomiting. Clean the mouth with water. Seek immediate medical attention. [9] |

Section 7: References

-

PubChem. 2-Chloro-6-fluorobenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. 2-Chloro-6-fluorobenzaldehyde. Retrieved from [Link]

-

University of Toronto Scarborough. Chemical Handling and Storage Section 6. Retrieved from [Link]

-

Duke University Chemistry. Safety Manual. Retrieved from [Link]

-

Lab Manager. Handling and Storing Chemicals. Retrieved from [Link]

-

Centers for Disease Control and Prevention (CDC). (2024, April 10). What to Do in a Chemical Emergency. Retrieved from [Link]

-

European Chemicals Agency (ECHA). Substance Information. Retrieved from [Link]

-

National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

-

GOV.UK. (2024, October 10). What to do in a chemical emergency. Retrieved from [Link]

-

Sabanci University. Laboratory Safety Handbook. Retrieved from [Link]

Sources

- 1. Buy this compound | 1261493-54-2 [smolecule.com]

- 2. fishersci.com [fishersci.com]

- 3. chemscene.com [chemscene.com]

- 4. 2-Chloro-4-fluorobenzaldehyde | 84194-36-5 | TCI EUROPE N.V. [tcichemicals.com]

- 5. 1261493-54-2 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 6. 2-Chloro-6-fluorobenzaldehyde - Wikipedia [en.wikipedia.org]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

biological activity of derivatives of 2-Chloro-4,6-difluorobenzaldehyde

An In-depth Technical Guide to the Biological Activity of Derivatives of 2-Chloro-4,6-difluorobenzaldehyde

Introduction

The this compound Scaffold: Physicochemical Properties and Rationale for Derivatization

This compound is a halogenated aromatic aldehyde with the chemical formula C₇H₃ClF₂O. The presence of electron-withdrawing fluorine and chlorine atoms on the benzene ring significantly influences its reactivity and potential as a pharmacophore. The aldehyde functional group serves as a versatile handle for the synthesis of a wide array of derivatives, including Schiff bases, pyrazoles, and chalcones. The rationale for exploring the biological activities of its derivatives lies in the established importance of halogenated aromatic compounds in medicinal chemistry. Halogen atoms can enhance metabolic stability, improve membrane permeability, and increase binding affinity to biological targets.

Overview of Potential Biological Activities

Derivatives of substituted benzaldehydes have demonstrated a broad spectrum of pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory activities.[1][2][3] The introduction of different moieties to the this compound core can lead to compounds with tailored biological profiles. This guide will delve into the synthesis, proposed mechanisms of action, and biological evaluation of three major classes of derivatives: Schiff bases, pyrazoles, and chalcones.

Schiff Base Derivatives

Synthesis and Rationale

Schiff bases, characterized by the azomethine (-C=N-) group, are typically synthesized through the condensation reaction of a primary amine with an aldehyde or ketone. The formation of Schiff bases from this compound is a straightforward and efficient method to introduce diverse functionalities, which can modulate the biological activity of the resulting compounds.[1][4] The rationale for synthesizing these derivatives is based on the wide range of biological activities exhibited by Schiff bases, including anticancer and antimicrobial effects.[1][5]

Anticancer Activity

Schiff base derivatives have been reported to exert their anticancer effects through various mechanisms, including the induction of apoptosis, inhibition of cell proliferation, and interaction with DNA.[1][5][6] The presence of the azomethine group is often crucial for their cytotoxic activity. For derivatives of this compound, it is hypothesized that the combined electronic effects of the halogen atoms and the imine functionality could lead to enhanced cellular uptake and interaction with intracellular targets, ultimately triggering apoptotic pathways in cancer cells.

This protocol describes the synthesis of a Schiff base from this compound and a primary amine.

Materials:

-

This compound

-

Substituted primary amine (e.g., 4-aminoaniline)

-

Ethanol (absolute)

-

Glacial acetic acid (catalyst)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with hotplate

-

Buchner funnel and filter paper

Procedure:

-

Dissolve this compound (1 mmol) in absolute ethanol (20 mL) in a round-bottom flask equipped with a magnetic stir bar.

-

Add the substituted primary amine (1 mmol) to the solution.

-

Add a few drops of glacial acetic acid as a catalyst.

-

Attach a reflux condenser and heat the mixture to reflux for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

The precipitated solid product is collected by vacuum filtration using a Buchner funnel.

-

Wash the solid with cold ethanol to remove any unreacted starting materials.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified Schiff base.

-

Characterize the final product using spectroscopic techniques such as FT-IR, ¹H-NMR, and Mass Spectrometry.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

Materials:

-

Human cancer cell line (e.g., A549 lung cancer cells)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Synthesized Schiff base derivative

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplate

-

CO₂ incubator

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Prepare serial dilutions of the Schiff base derivative in the cell culture medium.

-

After 24 hours, replace the medium with fresh medium containing different concentrations of the test compound and incubate for another 48 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[7]

Antimicrobial Activity

Studies on Schiff bases derived from other halogenated benzaldehydes have shown that the nature and position of substituents on the amine part of the molecule significantly influence their antimicrobial activity.[8] It is anticipated that Schiff bases of this compound bearing electron-donating or electron-withdrawing groups could exhibit a range of activities against Gram-positive and Gram-negative bacteria.[8]

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

Synthesized Schiff base derivative

-

Standard antibiotic (e.g., Ciprofloxacin)

-

96-well microplate

-

Incubator

Procedure:

-

Prepare a stock solution of the Schiff base derivative in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the compound in MHB in a 96-well microplate.

-

Prepare a bacterial inoculum adjusted to a concentration of 5 x 10⁵ CFU/mL.

-

Add the bacterial inoculum to each well.

-

Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only). A standard antibiotic is also tested as a reference.

-

Incubate the plate at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Data Summary Table: Biological Activity of Analogous Schiff Base Derivatives

| Derivative Class | Compound | Biological Activity | Model System | Key Findings | Reference |

| Schiff Base | Derivative of 2-chlorobenzoic acid | Antimicrobial | E. coli | Potent activity against Gram-negative bacteria. | [8] |

| Schiff Base | Derivative of 2-chlorobenzaldehyde | Anticancer | A549 lung cancer cells | Exhibited significant anticancer properties. | [1] |

Pyrazole Derivatives

Synthesis and Rationale for Exploring Pyrazole Heterocycles

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are known to possess a wide range of biological activities, including anti-inflammatory and anticancer properties.[9][10] The synthesis of pyrazole derivatives from this compound can be achieved through the reaction of an intermediate chalcone with hydrazine hydrate. The rationale for exploring these derivatives is the potential for the pyrazole ring to act as a bioisostere for other functional groups and to form key interactions with biological targets.

Anti-inflammatory Activity

Pyrazole derivatives have been shown to exert anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins.[9] This is often achieved through the downregulation of enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). It is plausible that pyrazole derivatives of this compound could exhibit similar mechanisms.

This protocol outlines the synthesis of a pyrazole from a chalcone intermediate.

Materials:

-

Chalcone derived from this compound

-

Hydrazine hydrate (80%)

-

Ethanol (absolute)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with hotplate

Procedure:

-

Dissolve the chalcone (1 mmol) in absolute ethanol (25 mL) in a round-bottom flask.

-

Add hydrazine hydrate (2 mmol) to the solution.

-

Reflux the reaction mixture for 8-10 hours.

-

Monitor the progress of the reaction by TLC.

-

After completion, cool the mixture and pour it into ice-cold water.

-

The precipitated solid is filtered, washed with water, and dried.

-

Recrystallize the crude product from ethanol to obtain the pure pyrazole derivative.

-

Characterize the structure of the synthesized compound using spectroscopic methods.

This assay measures the ability of a compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophage cells.

Materials:

-

RAW 264.7 macrophage cell line

-

Complete cell culture medium

-

Lipopolysaccharide (LPS)

-

Synthesized pyrazole derivative

-

Griess reagent

-

96-well microplate

-

CO₂ incubator

-

Microplate reader

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of the pyrazole derivative for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

Collect the cell culture supernatant.

-

Mix 50 µL of the supernatant with 50 µL of Griess reagent and incubate for 10 minutes at room temperature.

-

Measure the absorbance at 540 nm.

-

A standard curve of sodium nitrite is used to quantify the amount of NO produced.

-

Calculate the percentage of NO inhibition compared to the LPS-treated control.

Anticancer Activity

Several pyrazole derivatives have been identified as potent inhibitors of protein kinases, which are key regulators of cell signaling pathways involved in cancer development.[11] For instance, some pyrazole-containing compounds have shown inhibitory activity against BRAF V600E, a mutated kinase found in many cancers.[11] It is conceivable that pyrazole derivatives of this compound could also target specific kinases involved in cancer cell proliferation and survival.

Data Summary Table: Biological Activity of Analogous Pyrazole Derivatives

| Derivative Class | Compound | Biological Activity | Model System | Key Findings | Reference |

| Pyrazole | Pyrazole derivative containing acetamide | Anticancer (BRAF V600E inhibitor) | A375 cell line | Potent inhibitory effect, induced apoptosis. | [11] |

| Pyrazole | Substituted pyrazoline | Anti-inflammatory | In vivo model | Showed remarkable anti-inflammatory action. | [10] |

Chalcone Derivatives

Synthesis via Claisen-Schmidt Condensation

Chalcones are α,β-unsaturated ketones that form the central core of many biologically active compounds.[2][3][12] They are typically synthesized by the Claisen-Schmidt condensation of an aromatic aldehyde with an acetophenone in the presence of a base or acid catalyst. The reaction of this compound with a substituted acetophenone provides a straightforward route to novel chalcone derivatives.

Cytotoxic and Anticancer Potential

Chalcones are known to exhibit cytotoxic effects on various cancer cells by inducing apoptosis.[3][12] One of the proposed mechanisms involves the generation of reactive oxygen species (ROS), which leads to oxidative stress and triggers the intrinsic apoptotic pathway.[12] This often involves the depolarization of the mitochondrial membrane and the activation of caspases.

This protocol details the synthesis of a chalcone via Claisen-Schmidt condensation.

Materials:

-

This compound

-

Substituted acetophenone (e.g., 4-nitroacetophenone)

-

Ethanol

-

Sodium hydroxide (NaOH) solution (aqueous)

-

Round-bottom flask

-

Magnetic stirrer

Procedure:

-

Dissolve this compound (1 mmol) and the substituted acetophenone (1 mmol) in ethanol (15 mL) in a round-bottom flask.

-

Cool the mixture in an ice bath and slowly add an aqueous solution of NaOH (10%) dropwise with constant stirring.

-

Stir the reaction mixture at room temperature for 2-3 hours.

-

Monitor the reaction by TLC.

-

Pour the reaction mixture into crushed ice and acidify with dilute HCl.

-

The precipitated chalcone is filtered, washed with water, and dried.

-

Recrystallize the crude product from a suitable solvent to obtain the pure chalcone.

-

Confirm the structure of the product using spectroscopic techniques.

This flow cytometry-based assay is used to detect apoptosis by identifying the externalization of phosphatidylserine.

Materials:

-

Cancer cell line

-

Synthesized chalcone derivative

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Treat the cancer cells with the chalcone derivative at its IC₅₀ concentration for 24 hours.

-

Harvest the cells by trypsinization and wash with cold PBS.

-

Resuspend the cells in 1X binding buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes in the dark.

-

Analyze the cells by flow cytometry.

-

The percentage of apoptotic cells (Annexin V-positive, PI-negative for early apoptosis; Annexin V-positive, PI-positive for late apoptosis) is determined.

Data Summary Table: Biological Activity of Analogous Chalcone Derivatives

| Derivative Class | Compound | Biological Activity | Model System | Key Findings | Reference |

| Chalcone | 2,4,6-trimethoxy-4′-nitrochalcone | Anticancer | Esophageal cancer cells | Exerted anti-tumor effects through ROS accumulation and apoptosis induction. | [12] |

| Chalcone | Chalcone-sulfonamide hybrid | Anticancer | Gastric adenocarcinoma cells | Potent cytotoxic activity, induced cell cycle arrest and apoptosis. | [13] |

Structure-Activity Relationship (SAR) Analysis and Future Perspectives

Key Structural Features Influencing Biological Activity

While direct SAR studies on derivatives of this compound are limited, inferences can be drawn from related structures.[14][15] The presence and position of the chloro and fluoro substituents on the benzaldehyde ring are expected to be critical for activity. The nature of the substituent introduced through derivatization (e.g., on the amine of a Schiff base or the acetophenone of a chalcone) will also play a significant role in determining the potency and selectivity of the biological effects.[15]

Future Directions for Drug Discovery and Development

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. Future research should focus on the synthesis and biological evaluation of a diverse library of its derivatives. In-depth mechanistic studies are needed to elucidate the precise molecular targets and signaling pathways involved in their biological activities. Furthermore, lead compounds with promising in vitro activity should be advanced to in vivo studies to assess their efficacy and safety profiles. The exploration of this chemical space holds significant potential for the discovery of new drugs for the treatment of cancer, infectious diseases, and inflammatory disorders.

Visualizations

Diagrams

Caption: Synthetic routes to and biological evaluation of this compound derivatives.

Caption: Proposed apoptotic pathway induced by chalcone derivatives.

References

-

A novel synthetic chalcone derivative, 2,4,6-trimethoxy-4′-nitrochalcone (Ch-19), exerted anti-tumor effects through stimulating ROS accumulation and inducing apoptosis in esophageal cancer cells. PMC. Available at: [Link]

-

Synthesis, Spectral Characterization, Thermal Investigation, Computational Studies, Molecular Docking, and In Vitro Biological Activities of a New Schiff Base Derived from 2-Chloro Benzaldehyde and 3,3′-Dimethyl-[1,1′-biphenyl]-4,4′-diamine. PMC. Available at: [Link]

-

Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives. Thieme. Available at: [Link]

-

Design, synthesis, and biological evaluation of pyrazole derivatives containing acetamide bond as potential BRAF V600E inhibitors. PubMed. Available at: [Link]

-

Design, synthesis and biological activity evaluation of novel 2,6-difluorobenzamide derivatives through FtsZ inhibition. PubMed. Available at: [Link]

-

Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. PubMed. Available at: [Link]

-

Synthesis and biological evaluation of novel pyrazole compounds. ResearchGate. Available at: [Link]

-

Structure Activity Relationships. Drug Design. Available at: [Link]

-

Antimicrobial activities of heterocycles derived from thienylchalcones. Journal of King Saud University - Science. Available at: [Link]

-

5-(4-Chloro-phenyl)-furan-2-carboxaldehyde as anti-inflammatory agents Synthesis of Novel Amide Containing Schiffs Bases of 5-(4-Chloro-Phenyl)-Furan-2-Carboxaldehyde: Their In Vivo Anti-Inflammatory, Antioxidant and Antinociceptive Activities with Ulcerogenic Risk Evaluation. ResearchGate. Available at: [Link]

-

Design, Synthesis and In Vitro Characterization of Novel Antimicrobial Agents Based on 6-Chloro-9H-carbazol Derivatives and 1,3,4-Oxadiazole Scaffolds. MDPI. Available at: [Link]

-

Synthesis and Anticancer Activities of Water Soluble Schiff Base Metal Complexes. ResearchGate. Available at: [Link]

-

Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Chemija. Available at: [Link]

-

Discovery and structure-activity relationship studies of 2-benzylidene-2,3-dihydro-1H-inden-1-one and benzofuran-3(2H)-one derivatives as a novel class of potential therapeutics for inflammatory bowel disease. PubMed. Available at: [Link]

-

Heterocycle Compounds with Antimicrobial Activity. ResearchGate. Available at: [Link]

-

New Chalcone Derivatives Containing 2,4-Dichlorobenzenesulfonamide Moiety with Anticancer and Antioxidant Properties. PMC. Available at: [Link]

-

Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. MDPI. Available at: [Link]

-

Structural Variations in the Central Heterocyclic Scaffold of Tripartite 2,6-Difluorobenzamides: Influence on Their Antibacterial Activity against MDR Staphylococcus aureus. MDPI. Available at: [Link]

-

Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. ScienceOpen. Available at: [Link]

-

Synthesis, Characterization, and Antimicrobial Activity of Schiff Bases Derived From 4, 6 - Difluoro - 2 - Amino Benzothiazole. ResearchGate. Available at: [Link]

-

Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. PMC. Available at: [Link]

-

Synthesis, Crystal Structure, Antibacterial and In Vitro Anticancer Activity of Novel Macroacyclic Schiff Bases and Their Cu (II) Complexes Derived from S-Methyl and S-Benzyl Dithiocarbazate. MDPI. Available at: [Link]

-

Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry. Eco-Vector Journals Portal. Available at: [Link]

-

Synthesis and antimicrobial screening of heterocycles derived from 3-[(4-benzyloxy)phenyl]-1-(3-chlorophenyl)prop-2-ene-1-one. Chemija. Available at: [Link]

-

Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. RSC Publishing. Available at: [Link]

-

Synthesis and crystal structure of chalcones as well as on cytotoxicity and antibacterial properties. ResearchGate. Available at: [Link]

-

Structure−Activity Relationship Studies on a Novel Series of ( S )-2β-Substituted 3α-[Bis(4-fluoro- or 4-chlorophenyl)methoxy]tropane Analogues for in Vivo Investigation. ResearchGate. Available at: [Link]

-

Synthesis of Chalcones with Anticancer Activities. PMC. Available at: [Link]

-

SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SUBSTITUTED PYRAZOLINE DERIVATIVES. Paper Publications. Available at: [Link]

Sources

- 1. Synthesis, Spectral Characterization, Thermal Investigation, Computational Studies, Molecular Docking, and In Vitro Biological Activities of a New Schiff Base Derived from 2-Chloro Benzaldehyde and 3,3′-Dimethyl-[1,1′-biphenyl]-4,4′-diamine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scienceopen.com [scienceopen.com]

- 3. Synthesis of Chalcones with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijpbs.com [ijpbs.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. paperpublications.org [paperpublications.org]

- 11. Design, synthesis, and biological evaluation of pyrazole derivatives containing acetamide bond as potential BRAFV600E inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A novel synthetic chalcone derivative, 2,4,6-trimethoxy-4′-nitrochalcone (Ch-19), exerted anti-tumor effects through stimulating ROS accumulation and inducing apoptosis in esophageal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. New Chalcone Derivatives Containing 2,4-Dichlorobenzenesulfonamide Moiety with Anticancer and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Structure Activity Relationships - Drug Design Org [drugdesign.org]

- 15. Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity [mdpi.com]

Methodological & Application

Application Notes & Protocols: A Guide to Knoevenagel Condensation with 2-Chloro-4,6-difluorobenzaldehyde

Prepared by: Gemini, Senior Application Scientist

Introduction and Significance

The Knoevenagel condensation is a cornerstone reaction in synthetic organic chemistry, providing a powerful and versatile method for the formation of carbon-carbon double bonds.[1] This reaction involves the nucleophilic addition of a compound with an active methylene group (a CH₂ group flanked by two electron-withdrawing groups) to an aldehyde or ketone, followed by a dehydration step to yield an α,β-unsaturated product.[2] The resulting molecules, particularly substituted benzylidenes, are crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, polymers, and fine chemicals.[3][4]

This guide focuses on the Knoevenagel condensation utilizing 2-Chloro-4,6-difluorobenzaldehyde as the carbonyl substrate. The presence of multiple electron-withdrawing halogen atoms on the aromatic ring significantly influences the electrophilicity of the carbonyl carbon, making this substrate particularly reactive and of high interest for creating complex molecular architectures in drug discovery and materials science. This document provides an in-depth mechanistic overview, a field-proven experimental protocol, and practical insights for researchers and drug development professionals.

The Reaction Mechanism: A Stepwise Perspective

The Knoevenagel condensation proceeds through a well-established pathway catalyzed by a weak base, such as piperidine or ammonium acetate. The use of a weak base is critical; a strong base could induce an undesired self-condensation of the aldehyde.[2] The mechanism can be dissected into three primary stages:

-

Carbanion (Enolate) Formation: The catalyst abstracts an acidic proton from the active methylene compound (e.g., malononitrile) to form a resonance-stabilized carbanion. This nucleophile is the key reactive species.[5]

-

Nucleophilic Attack and Adduct Formation: The newly formed carbanion attacks the electrophilic carbonyl carbon of this compound. This step forms a tetrahedral alkoxide intermediate, which is subsequently protonated to yield a neutral aldol-type adduct.

-

Dehydration: The intermediate adduct undergoes elimination of a water molecule (dehydration) to form the final, stable α,β-unsaturated product. This irreversible step drives the reaction equilibrium toward the product.[2][6]

The catalytic cycle involving piperidine is particularly illustrative, where piperidine can also form an intermediate iminium ion with the aldehyde, further activating it for nucleophilic attack.[7][8]

Caption: Mechanism of the Base-Catalyzed Knoevenagel Condensation.

Detailed Experimental Protocol

This protocol details the synthesis of 2-((2-Chloro-4,6-difluorophenyl)methylene)malononitrile, a representative product. The procedure is designed to be self-validating through in-process monitoring via Thin Layer Chromatography (TLC).

3.1. Materials and Reagents

| Reagent | Purity | M.W. ( g/mol ) | Amount (mmol) | Amount (g or mL) |

| This compound | 98% | 176.54 | 10.0 | 1.77 g |

| Malononitrile | 99% | 66.06 | 10.0 | 0.66 g |

| Piperidine (Catalyst) | 99% | 85.15 | 1.0 | 0.12 mL |

| Ethanol (Solvent) | 200 Proof | - | - | 20 mL |

| Ethyl Acetate (for TLC & Work-up) | ACS Grade | - | - | ~ |

| Hexane (for TLC & Recrystallization) | ACS Grade | - | - | ~ |

3.2. Equipment

-

100 mL Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle or oil bath

-

TLC plates (Silica gel 60 F₂₅₄)

-

UV lamp (254 nm)

-

Buchner funnel and filter paper

-

Standard laboratory glassware

3.3. Step-by-Step Procedure

-

Reaction Setup: To a 100 mL round-bottom flask containing a magnetic stir bar, add this compound (1.77 g, 10.0 mmol) and malononitrile (0.66 g, 10.0 mmol).

-

Solvent Addition: Add 20 mL of ethanol to the flask. Stir the mixture at room temperature until the solids are fully dissolved.

-

Catalyst Addition: Using a micropipette, add piperidine (0.12 mL, 1.0 mmol) to the reaction mixture. Causality Note: Piperidine is a sufficiently weak base to catalyze the reaction efficiently without promoting side reactions.[2] Greener alternatives like ammonium acetate can also be effective.[1][3]

-

Reaction Execution: Stir the reaction mixture at room temperature.

-

In-Process Validation (TLC Monitoring): After 15 minutes, begin monitoring the reaction's progress by TLC using a 3:1 Hexane/Ethyl Acetate eluent system.

-

Spot the crude reaction mixture against the starting aldehyde.

-

The product is expected to be less polar than the aldehyde, appearing as a new spot with a higher Rf value.

-

The reaction is considered complete upon the disappearance of the limiting reagent (aldehyde) spot, which typically occurs within 1-2 hours.

-

-

Product Isolation: Upon completion, cool the flask in an ice bath for 20 minutes to precipitate the product. If precipitation is slow, add 10 mL of cold deionized water to induce crystallization.

-

Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid cake with two portions of cold ethanol (2 x 10 mL) to remove any unreacted starting materials or catalyst.

-

Drying: Dry the product under vacuum to a constant weight. The expected yield is typically high (>90%).

3.4. Purification (Optional)

If further purification is required, the crude product can be recrystallized from a hot ethanol/water or ethyl acetate/hexane mixture.[3]

Caption: General Experimental Workflow for the Knoevenagel Condensation.

Reactivity and Optimization

The choice of active methylene compound, catalyst, and solvent are key parameters for optimizing the Knoevenagel condensation.

Table 1: Typical Conditions for Knoevenagel Condensation with Aromatic Aldehydes

| Active Methylene Compound | Catalyst | Solvent | Temp. (°C) | Typical Time | Expected Yield (%) |

| Malononitrile | Piperidine | Ethanol | RT | 1-2 h | >90 |

| Ethyl Cyanoacetate | Ammonium Acetate | Toluene (reflux) | 110 | 4-6 h | 85-95 |

| Diethyl Malonate | Piperidine/AcOH | Benzene (reflux) | 80 | 8-12 h | 80-90 |

| Malonic Acid (Doebner Mod.) | Pyridine/Piperidine | Pyridine (reflux) | 115 | 2-4 h | 75-85 |

Note: Reaction times and yields are representative and may vary based on the specific aldehyde substrate. The Doebner modification involves a subsequent decarboxylation.[2]

-

Choice of Solvent: While ethanol is effective, polar aprotic solvents like DMF can also accelerate the reaction.[9] For green chemistry initiatives, solvent-free conditions or reactions in water are highly desirable and have been successfully implemented for similar reactions.[10][11]

-

Choice of Catalyst: A range of catalysts can be employed, from basic amines to Lewis acids and heterogeneous catalysts.[10][12] Heterogeneous catalysts are particularly advantageous as they simplify product work-up and can often be recycled.[13]

Troubleshooting Guide

| Problem | Probable Cause(s) | Suggested Solution(s) |

| Low or No Reaction | 1. Inactive catalyst (degraded piperidine).2. Low reaction temperature.3. Insufficient reaction time. | 1. Use freshly opened or distilled piperidine.2. Gently warm the reaction mixture to 40-50°C.3. Allow the reaction to stir for a longer period. |

| Formation of Side Products | 1. Catalyst concentration is too high.2. Use of a base that is too strong. | 1. Reduce the catalyst loading to 5 mol%.2. Switch to a milder catalyst like ammonium acetate or a heterogeneous catalyst. |

| Product Fails to Precipitate | 1. Product has high solubility in the reaction solvent.2. Insufficient cooling or supersaturation. | 1. Reduce the reaction mixture volume under vacuum before adding cold water.2. Scratch the inside of the flask; add a seed crystal if available. |

| Oily Product Obtained | 1. Presence of impurities.2. Incomplete drying. | 1. Purify the product by recrystallization or column chromatography.2. Ensure the product is thoroughly dried under high vacuum. |

References

-

Knoevenagel condensation. (n.d.). In Wikipedia. Retrieved January 24, 2026, from [Link]

-

Knoevenagel Condensation Doebner Modification. (n.d.). Organic Chemistry Portal. Retrieved January 24, 2026, from [Link]

-

Pansare, P. S., & Shinde, S. B. (2018). Novel Methods of Knoevenagel Condensation. International Journal of Scientific Research in Science and Technology, 4(8), 299-306. Available at: [Link]

-

Muralidhar, L., & Girija, C. R. (2011). Simple and practical procedure for Knoevenagel condensation under solvent-free conditions. Arabian Journal of Chemistry, 7(5), 785-789. Available at: [Link]

-

Van Schijndel, J., et al. (2017). The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. Green Chemistry Letters and Reviews, 10(4), 404-411. Available at: [Link]

-

Sivalingam, V., et al. (2017). Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. The Journal of Physical Chemistry B, 121(20), 5279-5288. Available at: [Link]

-

NRO Chemistry. (2023, February 1). Knoevenagel Condensation. Doebner Modification. Verley Modification. Reaction Mechanism and Set Up. YouTube. Available at: [Link]

-

Seifi, M., & Sheibani, H. (2009). Effect of Various Solvents on the Knoevenagel Condensation Reaction at Room Temperature. Catalysis Letters, 127, 235-239. Available at: [Link]

- Yadav, J. S., et al. (2004). Phosphane-Catalyzed Knoevenagel Condensation: A Facile Synthesis of α-Cyanoacrylates and α-Cyanoacrylonitriles. European Journal of Organic Chemistry, 2004(3), 546-551.

-

Organic Chemistry Portal. (n.d.). Substituted active methylene synthesis by condensation. Retrieved January 24, 2026, from [Link]

-

Patel, R. B., et al. (2013). A Facile and Efficient Green Protocol for the Knoevenagel Condensation in Aqueous Media. International Journal of Scientific & Engineering Research, 4(7), 2110-2113. Available at: [Link]

-

Singh, R., & Ameta, K. L. (2017). Malononitrile: A Key Reagent for the Synthesis of Medicinally Promising Fused and Spiro Pyridine Derivatives in Multicomponent Reactions. In Multicomponent Reactions (1st ed.). CRC Press. Available at: [Link]

-

Hassan, E. A., & Elmaghraby, A. M. (2015). The Chemistry of Malononitrile and its derivatives. Journal of Applied Chemistry, 16(1), 1-20. Available at: [Link]

Sources

- 1. pure.tue.nl [pure.tue.nl]

- 2. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 3. bhu.ac.in [bhu.ac.in]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Knoevenagel Condensation | Thermo Fisher Scientific - JP [thermofisher.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. youtube.com [youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. ijcps.org [ijcps.org]

- 12. Knoevenagel Condensation [organic-chemistry.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

The Strategic Synthesis of Heterocyclic Scaffolds from 2-Chloro-4,6-difluorobenzaldehyde: A Guide for Medicinal Chemists

Introduction: The Versatility of a Halogenated Building Block

In the landscape of modern drug discovery and medicinal chemistry, the synthesis of novel heterocyclic compounds remains a cornerstone of innovation. These cyclic structures, incorporating atoms other than carbon in their rings, are prevalent in a vast array of pharmaceuticals due to their ability to engage in diverse biological interactions. Among the myriad of starting materials available to the synthetic chemist, 2-Chloro-4,6-difluorobenzaldehyde stands out as a particularly valuable and versatile building block. Its unique substitution pattern, featuring an aldehyde for versatile transformations and strategically placed halogen atoms, offers a powerful handle for the construction of a variety of medicinally relevant heterocyclic scaffolds. The electron-withdrawing nature of the fluorine atoms and the chloro group activates the aromatic ring for nucleophilic substitution and directs cyclization reactions, providing a gateway to novel chemical entities with potential therapeutic applications.

This comprehensive guide, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of the synthetic routes to key heterocyclic compounds starting from this compound. We will delve into the detailed application notes and protocols for the synthesis of quinolines and quinazolines, two classes of heterocycles with a rich history in medicinal chemistry.[1][2] The causality behind experimental choices will be elucidated, and self-validating protocols will be presented to ensure scientific integrity and reproducibility.

I. Synthesis of 5,7-Difluoroquinolines via Friedländer Annulation

The Friedländer annulation is a classic and reliable method for the synthesis of quinolines, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene group.[3][4] The reaction is typically catalyzed by either acid or base and proceeds through an initial aldol condensation followed by cyclodehydration.[5] The presence of the electron-withdrawing fluorine atoms in this compound can influence the reactivity of the aldehyde group and the stability of reaction intermediates, making it a unique substrate for this transformation.

Mechanistic Insight: The Role of Halogen Substituents